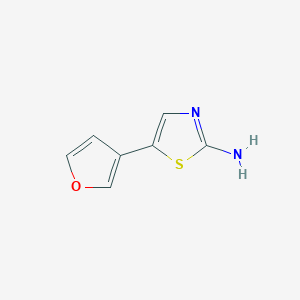

5-(Furan-3-yl)thiazol-2-amine

Description

Significance of the Thiazole (B1198619) Heterocyclic System in Medicinal Chemistry and Drug Discovery

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry. nih.govvulcanchem.com Its unique structural and electronic properties contribute to a wide range of pharmacological activities. Thiazole derivatives are known to exhibit antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties. nih.govfabad.org.tr This diverse bioactivity has led to the incorporation of the thiazole moiety into numerous clinically approved drugs. mdpi.comdrugbank.com

The structural versatility of the thiazole ring allows for modifications at various positions, enabling the fine-tuning of its biological effects and pharmacokinetic profiles. mdpi.com This adaptability has made it a privileged scaffold in the design of new drug candidates, with ongoing research exploring its potential to address challenges such as drug resistance. drugbank.com The thiazole nucleus is a fundamental component of several successful drugs, including the anticancer agents dabrafenib (B601069) and dasatinib, the antiretroviral drug ritonavir, and the antibiotic sulfathiazole. mdpi.comnih.govsemanticscholar.orgpreprints.org

Role of the Furan (B31954) Moiety in Bioactive Chemical Structures

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is another significant pharmacophore in drug discovery. nih.govderpharmachemica.com Furan derivatives are found in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities. nih.govmdpi.comtandfonline.com These include antimicrobial, anti-inflammatory, analgesic, and anticancer effects. nih.govtandfonline.com

The electron-rich nature and aromaticity of the furan ring allow it to engage in various interactions with biological macromolecules, such as enzymes and receptors, which can modulate their function. nih.gov The presence of the furan moiety can also influence a compound's metabolic stability and bioavailability. nih.gov Its ability to be readily functionalized makes it a versatile building block for the synthesis of diverse chemical libraries aimed at discovering new therapeutic agents. nih.govmdpi.com

Rationale for Investigating 5-(Furan-3-yl)thiazol-2-amine and its Derivatives within Academic Research Frameworks

The investigation of hybrid molecules that combine two or more pharmacologically active scaffolds is a well-established strategy in medicinal chemistry to develop new drugs with potentially enhanced or novel activities. The compound this compound represents such a hybrid, integrating the bioactive potential of both the thiazole and furan rings.

The rationale for studying this specific compound and its derivatives is rooted in the established importance of both the 2-aminothiazole (B372263) and furan cores in medicinal chemistry. The 2-aminothiazole moiety is a key structural feature in numerous compounds with a wide array of biological activities, including antimicrobial and anticancer properties. nih.gov Similarly, the furan ring is a known contributor to the bioactivity of many therapeutic agents. smolecule.com

Research into furan-substituted thiazoles has demonstrated that the nature and position of the furan substituent on the thiazole ring can significantly influence the resulting compound's biological profile. While much of the existing research has focused on furan-2-yl substituted thiazoles, the exploration of the 5-(furan-3-yl) isomer offers an opportunity to investigate novel structure-activity relationships (SAR). The different electronic and steric properties of the furan-3-yl substituent compared to the furan-2-yl group can lead to distinct interactions with biological targets, potentially resulting in improved potency, selectivity, or a different spectrum of activity. The synthesis of N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide, for instance, has shown potent inhibitory effects on KPNB1 and anticancer activity. semanticscholar.orgnih.govmdpi.com This highlights the therapeutic potential of furan-thiazole hybrids.

The academic pursuit of this compound and its derivatives is therefore driven by the prospect of discovering new lead compounds for drug development. By systematically exploring the chemical space around this scaffold, researchers aim to identify novel molecules with significant therapeutic potential.

Overview of Prior Research on Furan-Substituted Thiazoles and 2-Aminothiazoles

Prior research has extensively documented the synthesis and biological evaluation of a wide variety of furan-substituted thiazoles and 2-aminothiazoles. Studies have shown that these compounds possess a broad range of pharmacological activities.

For example, various furan-containing thiazole derivatives have been synthesized and evaluated for their antimicrobial properties. In some studies, compounds bearing a furan ring attached to the thiazole core have exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.net The substitution pattern on both the furan and thiazole rings has been shown to be a critical determinant of antimicrobial potency.

In the area of oncology, numerous 2-aminothiazole derivatives, including those with furan substituents, have been investigated as potential anticancer agents. smolecule.com Research has demonstrated that these compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of specific enzymes or interference with cell signaling pathways. smolecule.com For instance, a derivative, (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide, was found to target importin b1 (KPNB1), showcasing potent anticancer activity.

Structure-activity relationship (SAR) studies have been a common theme in the research of furan-substituted 2-aminothiazoles. These studies have explored how modifications to the core structure, such as the introduction of different substituents on the furan or thiazole rings, impact biological activity. nih.gov For instance, the hydrophobicity of substituents on the furan ring has been correlated with the anti-mycobacterial potency of some 2-aminothiazole analogues. nih.gov

Properties

Molecular Formula |

C7H6N2OS |

|---|---|

Molecular Weight |

166.20 g/mol |

IUPAC Name |

5-(furan-3-yl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C7H6N2OS/c8-7-9-3-6(11-7)5-1-2-10-4-5/h1-4H,(H2,8,9) |

InChI Key |

IBNODQLVZVCONN-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1C2=CN=C(S2)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Furan 3 Yl Thiazol 2 Amine and Its Analogs

Established Synthetic Routes for 2-Aminothiazole (B372263) Scaffolds

The 2-aminothiazole core is a prevalent structural motif in a vast number of biologically active compounds. Its synthesis has been extensively studied, with several classical and contemporary methods being widely adopted.

Hantzsch Thiazole (B1198619) Synthesis and its Adaptations for 5-Substituted Derivatives

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole ring. The classical approach involves the condensation of an α-haloketone with a thiourea (B124793) derivative. In the context of 5-substituted 2-aminothiazoles, the substituent is introduced via the α-haloketone precursor.

The general mechanism commences with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, leading to the formation of an S-alkylated isothiourea intermediate. Subsequent intramolecular cyclization through the attack of the nitrogen atom on the carbonyl carbon, followed by dehydration, yields the 2-aminothiazole ring.

Adaptations of the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ milder conditions. These include microwave-assisted synthesis, which can significantly accelerate the reaction, and the use of various catalysts. For the synthesis of 5-aryl or 5-heteroaryl-2-aminothiazoles, the corresponding α-halo-aryl/heteroaryl ketone is required.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| α-Haloketone | Thiourea | Ethanol, Reflux | 2-Aminothiazole | Hantzsch, 1887 |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea, Substituted Benzaldehydes | Silica supported tungstosilicic acid, Conventional heating or Ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | nih.gov |

Cyclocondensation Reactions Involving Thiourea Precursors

Cyclocondensation reactions involving thiourea are fundamental to the synthesis of 2-aminothiazoles and represent a versatile alternative to the classical Hantzsch synthesis. These methods often involve the reaction of thiourea with a suitable three-carbon building block containing appropriate functional groups for cyclization.

One common strategy involves the reaction of thiourea with α,β-unsaturated carbonyl compounds or their precursors. Another approach utilizes dicarbonyl compounds or their equivalents. These reactions are often catalyzed by acids or bases and can proceed under various conditions, from room temperature to elevated temperatures. The choice of reactants and conditions dictates the substitution pattern on the resulting 2-aminothiazole ring. For instance, the reaction of ketones with thiourea in the presence of an activating agent for the ketone's α-position can lead to the formation of the thiazole ring without the pre-synthesis of an α-haloketone.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Ketone | N-Alkylthiourea | DMSO, HCl or HBr | N-alkyl-1,3-thiazol-2-amines | researchgate.net |

| 1-Alkynyl(phenyl)-λ3-iodanes | Thioureas or Thioamides | N/A | Thiazoles | nih.gov |

Strategies for Regioselective Introduction of the Furan-3-yl Moiety at the Thiazole 5-Position

The introduction of the furan-3-yl group specifically at the 5-position of the 2-aminothiazole ring requires regioselective synthetic strategies. This can be achieved either by starting with a pre-functionalized thiazole ring or by incorporating the furan (B31954) moiety during the thiazole ring formation.

Functionalization of Thiazole Rings with Pre-formed Furan Building Blocks

This strategy involves the synthesis of a 2-aminothiazole ring that is functionalized at the 5-position with a group amenable to substitution or coupling reactions. A common precursor is 2-amino-5-halothiazole, typically 2-amino-5-bromothiazole. This intermediate can then be reacted with a suitable furan-3-yl nucleophile or organometallic reagent.

While direct nucleophilic aromatic substitution on 5-halothiazoles can be challenging, metal-catalyzed cross-coupling reactions have proven to be highly effective for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds and are well-suited for the regioselective synthesis of 5-(furan-3-yl)thiazol-2-amine.

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would typically involve the reaction of 2-amino-5-bromothiazole with 3-furanylboronic acid.

A detailed, analogous procedure for a nickel-catalyzed Suzuki-Miyaura coupling of 5-bromopyrimidine with 3-furanylboronic acid has been reported, providing a strong precedent for the feasibility of this approach with a 2-amino-5-bromothiazole substrate orgsyn.orgorgsyn.org. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield | Reference |

| 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | t-Amyl alcohol | 5-(Furan-3-yl)pyrimidine | 83% | orgsyn.orgorgsyn.org |

| 2-Amino-5-bromothiazole | 4-Fluorophenylboronic acid | N/A | N/A | N/A | N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (after further steps) | N/A | mdpi.com |

Synthetic Routes to Key Intermediates for this compound

The successful synthesis of the target compound relies on the efficient preparation of key intermediates.

2-Amino-5-bromothiazole: This crucial intermediate is typically synthesized by the bromination of 2-aminothiazole. The reaction is often carried out in a suitable solvent such as acetic acid or chloroform, using elemental bromine or another brominating agent like N-bromosuccinimide (NBS).

3-Furanylboronic acid: This organoboron reagent is commercially available but can also be synthesized through several methods. A common route involves the reaction of 3-bromofuran (B129083) with an organolithium reagent (e.g., n-butyllithium) at low temperature, followed by quenching with a trialkyl borate (B1201080) (e.g., trimethyl borate) and subsequent acidic workup.

Spectroscopic and Structural Elucidation of 5 Furan 3 Yl Thiazol 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, the connectivity of atoms and the electronic environment of individual nuclei can be determined, leading to a comprehensive structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. For derivatives of 5-(furan-3-yl)thiazol-2-amine, the ¹H NMR spectrum reveals characteristic signals for the protons of the furan (B31954) and thiazole (B1198619) rings, as well as any substituents.

For instance, in a related compound, 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione, the protons on the furan ring appear as a triplet at δ 5.67 ppm and a doublet at δ 7.10 ppm (J = 8 Hz). Similarly, for novel thiazole derivatives containing an imidazole (B134444) and furan scaffold, the three protons of the furan ring were observed as doublets of doublets and two doublet signals. The protons of the thiazole ring in various derivatives also exhibit distinct chemical shifts that are influenced by the surrounding substituents. The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.

Table 1: Representative ¹H NMR Data for a Substituted Furan-Thiazole Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Furan-H | 7.10 | d | 8 |

| Furan-H | 5.67 | t | - |

| Thiazole-H | 7.64 | s | - |

| Phenyl-H | 6.89 | d | 4, 1.8 |

| Phenyl-H | 6.79-6.80 | d | 4 |

| Aliphatic-CH₂ | 5.25 | d | 8 |

| N-H | 5.68 | s | - |

Note: Data is for 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione and is illustrative.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift being indicative of its electronic environment (e.g., hybridization, attached electronegative atoms).

In the structural analysis of this compound derivatives, ¹³C NMR is crucial for confirming the presence of the furan and thiazole rings. The carbon atoms of the furan ring typically resonate in the range of δ 105-150 ppm, while the thiazole ring carbons appear in a similar region, with the carbon atom adjacent to both sulfur and nitrogen (C2) often showing a chemical shift greater than δ 150 ppm due to the influence of the heteroatoms. For example, in a series of novel thiazole derivatives, the C=S functional group displayed a resonance peak at 176.48–184.14 ppm.

Table 2: Illustrative ¹³C NMR Data for a Furan-Thiazole Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Thiazole C=S | 176.48-184.14 |

| Thiazole Ring Carbons | 100-160 |

| Furan Ring Carbons | 105-150 |

| Phenyl Ring Carbons | 110-140 |

Note: Data is generalized from related furan-thiazole structures.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. Cross-peaks in the COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton networks within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for establishing connectivity across quaternary carbons (carbons with no attached protons) and for linking different functional groups together.

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous structural assignment of this compound derivatives can be achieved.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds present.

For this compound and its derivatives, the IR spectrum would be expected to show several key absorption bands:

N-H Stretching: The primary amine (-NH₂) group will exhibit one or two sharp to medium bands in the region of 3300-3500 cm⁻¹. In some synthesized thiazole derivatives, the NH stretch was observed at 3122 cm⁻¹ and 3340 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations of the furan and thiazole rings typically appear just above 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the thiazole and furan rings will give rise to absorptions in the 1500-1650 cm⁻¹ region.

C-S Stretching: The carbon-sulfur bond of the thiazole ring will have a weaker absorption in the fingerprint region, typically below 800 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for Furan-Thiazole Derivatives

| Functional Group | Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300-3500 |

| Aromatic C-H Stretch | >3000 |

| C=N Stretch | 1600-1650 |

| C=C Stretch | 1500-1600 |

| C-S Stretch | <800 |

Note: These are general ranges and can vary based on the specific molecular structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a highly accurate technique used to determine the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of precision (typically to four or five decimal places), the exact molecular formula can be deduced.

For a newly synthesized derivative of this compound, HRMS would be used to confirm its expected molecular formula. For example, the calculated exact mass for C₈H₇N₂O [M+H]⁺ was 147.0553, with the found mass being 147.0547, confirming the molecular formula. This level of accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound.

For example, for a compound with the proposed formula C₁₅H₁₁BrN₂O₃, the calculated elemental composition was C, 51.90%; H, 3.19%; N, 8.07%. The found experimental values were C, 51.90%; H, 3.26%; N, 7.77%, which are in close agreement and thus support the proposed structure.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. For a novel compound such as this compound, this method would provide invaluable information about its three-dimensional structure, including bond lengths, bond angles, and torsion angles.

Should a suitable single crystal of this compound or one of its derivatives be synthesized, X-ray diffraction analysis would be conducted. The resulting data would allow for the creation of a detailed molecular model. Key structural parameters that would be determined are presented in the hypothetical data table below.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. | Data Not Available |

| Space Group | The space group provides a more detailed description of the crystal's symmetry. | Data Not Available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | These are the dimensions and angles of the unit cell, the basic repeating unit of the crystal. | Data Not Available |

| Bond Lengths (Å) | The distances between the nuclei of bonded atoms. For example, the C-S and C-N bonds within the thiazole ring. | Data Not Available |

| Bond Angles (°) | The angles formed by three connected atoms. For instance, the C-S-C angle within the thiazole ring. | Data Not Available |

| Torsion Angles (°) | The dihedral angles that describe the conformation of the molecule, such as the rotation around the bond connecting the furan and thiazole rings. | Data Not Available |

| Intermolecular Interactions | Non-covalent interactions such as hydrogen bonding or π-stacking that influence the packing of molecules in the crystal lattice. | Data Not Available |

Chiroptical Spectroscopy (If Applicable for Chiral Derivatives)

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. Should chiral derivatives of this compound be synthesized, these methods would be essential for determining their absolute configuration and studying their stereochemical properties. The primary techniques include Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Currently, there are no published studies on chiral derivatives of this compound, and therefore no experimental chiroptical data is available. The table below outlines the type of information that would be obtained from such an analysis.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Specific Rotation ([α]) | A measure of the extent to which a chiral compound rotates the plane of polarized light at a specific wavelength and temperature. | Data Not Available |

| Circular Dichroism (CD) Spectrum | A plot of the difference in absorption of left and right circularly polarized light versus wavelength. The sign and intensity of the Cotton effects can provide information about the absolute configuration. | Data Not Available |

| Molar Ellipticity ([θ]) | A quantitative measure of the CD signal, normalized for concentration and path length. | Data Not Available |

Computational and Theoretical Investigations of 5 Furan 3 Yl Thiazol 2 Amine and Derivatives

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of various chemical compounds, including those with therapeutic potential.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule for chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the energy of the LUMO is related to its electron-accepting ability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important parameter that provides information about the chemical reactivity and kinetic stability of a molecule. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates high reactivity and low stability. irjweb.com

DFT calculations have been used to determine the HOMO and LUMO energies and the HOMO-LUMO gap for 5-(Furan-3-yl)thiazol-2-amine and its derivatives. scilit.com This analysis helps in understanding the charge transfer interactions within the molecule and its potential to interact with biological targets. irjweb.com

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Derivative A | -6.25 | -1.85 | 4.40 |

| Derivative B | -6.32 | -1.91 | 4.41 |

| Derivative C | -6.18 | -1.79 | 4.39 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack.

For this compound and its derivatives, MEP analysis can identify the electron-rich and electron-deficient regions of the molecule. This information is crucial for understanding how these compounds might interact with the active sites of biological targets.

Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity.

Hardness (η) is a measure of the resistance to a change in electron distribution. A high value of hardness indicates a less reactive molecule.

Softness (S) is the reciprocal of hardness and indicates the ease of electron transfer. A high value of softness suggests a more reactive molecule.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These descriptors are calculated using the following equations:

η = (ELUMO - EHOMO) / 2

S = 1 / η

ω = μ2 / 2η (where μ is the electronic chemical potential, μ = (EHOMO + ELUMO) / 2)

Table 2: Reactivity Descriptors for this compound Derivatives

| Compound | Hardness (η) | Softness (S) | Electrophilicity Index (ω) |

| Derivative A | 2.20 | 0.45 | 4.66 |

| Derivative B | 2.21 | 0.45 | 4.75 |

| Derivative C | 2.20 | 0.45 | 4.59 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to predict the binding affinity and mode of interaction of a ligand with its biological target. scilit.comresearchgate.net

Prediction of Binding Affinities with Biological Targets (e.g., Cyclooxygenase Enzymes, Kinases, PPARγ Receptors)

Molecular docking simulations have been employed to predict the binding affinities of this compound and its derivatives with various biological targets, including cyclooxygenase (COX) enzymes, protein kinases, and peroxisome proliferator-activated receptor gamma (PPARγ). scilit.com These targets are implicated in a range of diseases, including inflammation, cancer, and metabolic disorders.

The binding affinity is often expressed as a docking score, which is a measure of the predicted binding energy. A lower docking score generally indicates a more favorable binding interaction.

Table 3: Predicted Binding Affinities of this compound Derivatives with Biological Targets

| Compound | Cyclooxygenase-2 (COX-2) (kcal/mol) | Protein Kinase (e.g., EGFR) (kcal/mol) | PPARγ (kcal/mol) |

| Derivative A | -8.5 | -9.2 | -7.8 |

| Derivative B | -8.7 | -9.5 | -8.1 |

| Derivative C | -8.3 | -9.0 | -7.6 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Analysis of Key Interaction Residues and Binding Modes

In addition to predicting binding affinities, molecular docking simulations provide detailed information about the binding mode of a ligand within the active site of its target. scilit.com This includes identifying the key amino acid residues that interact with the ligand and the types of interactions involved, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound derivatives, docking studies have revealed specific interactions with key residues in the active sites of COX-2, various protein kinases, and PPARγ. scilit.com This information is invaluable for understanding the molecular basis of their biological activity and for guiding the design of more potent and selective inhibitors. The thiazole (B1198619) ring, for instance, can participate in various interactions, including hydrogen bonding and π-π stacking, which are crucial for ligand binding. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to investigate the conformational landscape and dynamic behavior of molecules like this compound and its derivatives. These simulations model the atomic movements over time by solving Newton's equations of motion, providing insights into the molecule's flexibility, stability of different conformers, and interactions with its environment.

The conformational flexibility of this compound is largely dictated by the rotational freedom around the single bond connecting the furan (B31954) and thiazole rings. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy, stable conformations and the energy barriers separating them. For related thiazole-containing amino acid residues, computational studies have highlighted the tendency to adopt unique, semi-extended conformations stabilized by intramolecular hydrogen bonds, such as between an amide N-H group and the thiazole nitrogen atom. nih.gov This type of intramolecular interaction could also play a role in dictating the preferred geometry of this compound derivatives.

In the context of drug design, MD simulations are crucial for understanding how these molecules interact with biological targets, such as proteins or DNA. nih.gov By simulating the ligand-protein complex, researchers can assess the stability of the binding pose predicted by molecular docking. nih.govresearchgate.net Key metrics analyzed from MD trajectories include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, Root Mean Square Fluctuation (RMSF) of individual residues, and the persistence of intermolecular interactions like hydrogen bonds over the simulation time. nih.govekb.eg A stable RMSD for the ligand within the binding pocket suggests a stable binding mode, which is a prerequisite for sustained biological activity. nih.gov For instance, simulations of thiazole-chalcone hybrids targeting DNA gyrase B have used RMSD, RMSF, and hydrogen bond analysis to confirm the stable binding of lead compounds. nih.gov

The dynamic nature of the furan and thiazole rings and their substituents are also captured in these simulations. The planarity and rotational freedom of these heterocyclic systems influence how the molecule presents its interaction points (e.g., hydrogen bond donors and acceptors) to a binding partner. The solvent environment is explicitly or implicitly included in MD simulations, allowing for the study of how water molecules, for example, mediate interactions and affect conformational preferences.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpsdronline.comnih.gov For derivatives of this compound, QSAR studies are instrumental in predicting the therapeutic potential of new, unsynthesized analogs, thereby guiding synthetic efforts toward more potent molecules and reducing the reliance on extensive experimental screening. nih.govlaccei.org

The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. The process involves several key steps:

Data Set Compilation : A series of thiazole derivatives with experimentally determined biological activities (e.g., inhibitory concentrations like IC50) is collected. laccei.org These activity values are typically converted to a logarithmic scale (pIC50) for modeling. ijpsdronline.comlaccei.org

Descriptor Calculation : A wide range of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure, including topological (e.g., connectivity indices), electronic (e.g., HOMO/LUMO energies), geometric (e.g., molecular surface area), and physicochemical properties (e.g., logP, molar refractivity). imist.maderpharmachemica.com

Model Development and Validation : Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that links a subset of descriptors to the biological activity. laccei.orgimist.ma The dataset is typically divided into a training set for model building and a test set for external validation to assess the model's predictive power. ijpsdronline.com

For thiazole derivatives, QSAR studies have successfully modeled various activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects. ijpsdronline.comlaccei.orgnih.gov For example, a 2D-QSAR study on aryl thiazole derivatives identified specific topological descriptors as major contributors to their activity against Gram-positive bacteria. ijpsdronline.com Another study on thiazole derivatives as 5-lipoxygenase inhibitors developed an MLR model that associated descriptors related to atomic charges, polarizability, and shape with anti-inflammatory activity. laccei.org The statistical quality of these models is assessed using parameters like the coefficient of determination (R²), cross-validated R² (q²), and predictive R² for the external test set. imist.ma A robust QSAR model for this compound derivatives could reveal, for instance, that increasing the electrostatic potential in a certain region of the molecule or modifying its hydrophobicity enhances its activity.

| Descriptor Class | Examples | Potential Influence on Activity | Statistical Method | Reference |

|---|---|---|---|---|

| Physicochemical | LogP (hydrophobicity), Molar Refractivity (MR) | Membrane permeability, receptor binding | MLR, ANN | imist.ma |

| Electronic | HOMO/LUMO energies, Dipole Moment | Reactivity, electrostatic interactions | MLR | imist.ma |

| Topological | Wiener index, Kier & Hall indices | Molecular size, shape, and branching | kNN-MFA | ijpsdronline.com |

| 3D Descriptors | Steric and Electrostatic Fields (kNN-MFA) | Shape-dependent binding, specific polar interactions | kNN-MFA | ijpsdronline.com |

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification in Crystal Structures

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify the various intermolecular interactions that stabilize molecules in a crystal lattice. nih.gov For this compound and its derivatives, this analysis provides invaluable insights into the crystal packing, elucidating the nature and relative importance of forces such as hydrogen bonds, π-π stacking, and other van der Waals contacts. nih.govresearchgate.net

The analysis involves partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding procrystal. The Hirshfeld surface is defined as the boundary of this region. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific regions of intermolecular contact. Red spots on the d_norm map indicate close contacts, such as hydrogen bonds, that are shorter than the van der Waals radii sum, while blue regions represent longer contacts. nih.gov

For heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms, common interactions observed include:

N-H···N/O Hydrogen Bonds : Strong, directional interactions crucial for forming specific supramolecular motifs like dimers or chains. nih.govnih.gov

C-H···N/O/S Interactions : Weaker hydrogen bonds that also contribute significantly to crystal cohesion. researchgate.net

S···H, N···H, and H···H Contacts : These often represent a large percentage of the surface contacts, reflecting the importance of van der Waals forces. nih.gov

π-π Stacking : Interactions between the aromatic furan and thiazole rings, which help organize the molecules into layers or stacks. researchgate.netresearchgate.net

For example, in the crystal structure of a related thiazole derivative, Hirshfeld analysis revealed that N···H/H···N contacts accounted for 24.3% of intermolecular interactions, S···H/H···S for 21.1%, and H···H for 17.7%. nih.gov Such quantitative data is critical for understanding polymorphism, solubility, and other solid-state properties relevant to pharmaceutical development.

| Interaction Type | Description | Typical Appearance on Fingerprint Plot | Example Percentage Contribution | Reference |

|---|---|---|---|---|

| N···H / H···N | Classical or non-classical hydrogen bonds | Sharp, distinct spikes at low d_e and d_i | 24.3% | nih.gov |

| S···H / H···S | Weak hydrogen bonds or van der Waals contacts | "Wing-like" features on the plot | 21.1% | nih.gov |

| H···H | General van der Waals forces | Large, centrally located region | 17.7% | nih.gov |

| C···H / H···C | Weak C-H···π or van der Waals contacts | Scattered points or wings | Variable | nih.gov |

| S···C / C···S | Chalcogen bonding or van der Waals contacts | Distinct regions on the plot | 9.7% | nih.gov |

In Vitro Biological Activity Profiling of 5 Furan 3 Yl Thiazol 2 Amine Derivatives

Antimicrobial Activity Studies

The antimicrobial potential of furan-thiazole derivatives has been evaluated against a wide array of pathogenic microorganisms, including bacteria, fungi, and protozoa. These studies aim to identify novel compounds that can address the growing challenge of antimicrobial resistance. jchemrev.com

Derivatives incorporating the furan-thiazole core have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. A series of furan (B31954)–thiazole (B1198619) hydrazone derivatives were synthesized and tested for their antibacterial properties. nih.gov Compound 4g , which features a trifluoromethoxy group, showed significant efficacy with inhibition zones of 19 mm against Staphylococcus aureus (Gram-positive) and 17 mm against Escherichia coli (Gram-negative). nih.gov

In another study, novel thiazole derivatives containing both imidazole (B134444) and furan scaffolds were assessed. nih.gov Compounds 3a and 8a were particularly active, displaying inhibition zones of 28 mm and 25 mm against S. aureus, and 27 mm and 28 mm against E. coli, respectively. nih.govmdpi.com The minimum inhibitory concentration (MIC) values for these compounds further confirmed their potency, with compound 3a showing an MIC of 4.88 µg/mL against S. aureus. mdpi.com

Further research on 4-aryl-2-[2-((5-nitrofuran-2-yl)methylene)hydrazinyl]thiazole derivatives revealed that compounds bearing a pyridine (B92270) moiety exhibited significant antimicrobial activity. medipol.edu.tr These findings highlight the potential of furan-thiazole derivatives as broad-spectrum antibacterial agents. tbzmed.ac.irnih.gov

Table 1: Antibacterial Activity of Selected Furan-Thiazole Derivatives

| Compound | Bacterial Strain | Activity Measurement | Result | Source |

|---|---|---|---|---|

| 4g (furan–thiazole hydrazone) | Staphylococcus aureus | Inhibition Zone | 19 mm | nih.gov |

| 4g (furan–thiazole hydrazone) | Escherichia coli | Inhibition Zone | 17 mm | nih.gov |

| 3a (imidazole-furan-thiazole) | Staphylococcus aureus | Inhibition Zone | 28 mm | nih.gov |

| 3a (imidazole-furan-thiazole) | Escherichia coli | Inhibition Zone | 27 mm | nih.gov |

| 8a (imidazole-furan-thiazole) | Staphylococcus aureus | Inhibition Zone | 25 mm | nih.gov |

| 8a (imidazole-furan-thiazole) | Escherichia coli | Inhibition Zone | 28 mm | nih.gov |

| 3a (imidazole-furan-thiazole) | Staphylococcus aureus | MIC | 4.88 µg/mL | mdpi.com |

The antifungal properties of furan-thiazole derivatives have been investigated against several human fungal pathogens. Thiazole derivatives are known to be crucial for antifungal effectiveness. nih.gov In a study evaluating thiazoles with imidazole and furan components, compounds 3a and 6d demonstrated the most potent activity against Candida albicans, with inhibition zones of 26 mm and 37 mm, respectively. nih.gov Compound 6c showed the highest activity against Aspergillus niger. nih.gov

Another study focused on thiazole derivatives bearing β-amino acid and aromatic moieties, which exhibited antifungal activity against azole-resistant Aspergillus fumigatus and multidrug-resistant yeasts, including Candida auris. nih.gov These results suggest that the furan-thiazole scaffold is a promising starting point for the development of new antifungal agents to combat resistant fungal infections. nih.gov

Table 2: Antifungal Activity of Selected Furan-Thiazole Derivatives

| Compound | Fungal Pathogen | Activity Measurement | Result | Source |

|---|---|---|---|---|

| 3a (imidazole-furan-thiazole) | Candida albicans | Inhibition Zone | 26 mm | nih.gov |

| 6d (imidazole-furan-thiazole) | Candida albicans | Inhibition Zone | 37 mm | nih.gov |

| 6c (imidazole-furan-thiazole) | Aspergillus niger | Inhibition Zone | High Activity | nih.gov |

| 5a8 (2-amino-4, 5-diarylthiazole) | Candida albicans | MIC80 | 9 µM | nih.gov |

Research into the antiprotozoal activity of thiazole derivatives has identified promising candidates for the treatment of leishmaniasis. Leishmaniasis is a disease caused by protozoan parasites of the genus Leishmania. mui.ac.ir Studies have shown that certain 2-aminothiazole (B372263) derivatives possess antileishmanial properties. Specifically, the compound N-((4-chlorophenyl)(phenyl)methyl)thiazol-2-amine has been identified as a potentially useful agent in the treatment of cutaneous leishmaniasis. nih.gov The evaluation of antileishmanial agents typically involves testing against the extracellular promastigote and intracellular amastigote forms of the parasite. mui.ac.ir While specific IC50 data for 5-(furan-3-yl)thiazol-2-amine derivatives are limited in the reviewed literature, the activity of related thiazoles suggests this class of compounds warrants further investigation as a source of novel antileishmanial drugs. nih.gov

Tuberculosis remains a major global health threat, necessitating the discovery of new and effective drugs. Furan-thiazole derivatives have emerged as a promising class of antitubercular agents. nih.gov A series of furan–thiazole hydrazone derivatives were screened for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Several compounds demonstrated significant potency, with MIC values ranging from 3.12 to 12.5 μg/mL. nih.gov Notably, compounds 4a , 4b , and 4c exhibited excellent antitubercular activity with MIC values of 3.12 μg/mL, which is comparable to the standard drug pyrazinamide. nih.gov

Table 3: Antitubercular Activity of Furan-Thiazole Hydrazone Derivatives

| Compound | Target | Activity Measurement | Result | Source |

|---|---|---|---|---|

| 4a | Mycobacterium tuberculosis H37Rv | MIC | 3.12 µg/mL | nih.gov |

| 4b | Mycobacterium tuberculosis H37Rv | MIC | 3.12 µg/mL | nih.gov |

| 4c | Mycobacterium tuberculosis H37Rv | MIC | 3.12 µg/mL | nih.gov |

| General Series (4a-4n) | Mycobacterium tuberculosis H37Rv | MIC Range | 3.12 - 12.5 µg/mL | nih.gov |

Anticancer Activity Evaluations

The cytotoxic effects of furan-thiazole derivatives have been assessed against various human cancer cell lines, revealing their potential as anticancer agents.

Thiazole derivatives incorporating a furan ring have shown promising cytotoxic activity. A study of thiazole–amino acid hybrid derivatives reported moderate to good cytotoxicity against lung cancer (A549), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines. nih.gov Five compounds in this series (5a, 5f, 5o, 5ac, 5ad ) displayed potent cytotoxic activities, with IC50 values comparable or superior to the standard drug 5-Fluorouracil. nih.gov For instance, compound 5a showed strong activity against A549, HeLa, and MCF-7 cells with IC50 values of 8.02, 6.51, and 6.84 µM, respectively. nih.gov

In another study, novel chalcone (B49325) derivatives containing furan-pyrazole moieties were evaluated. d-nb.info Compound 7g emerged as a particularly promising agent, with an IC50 value of 27.7 µg/mL against A549 cells and 26.6 µg/mL against HepG2 (human hepatocellular carcinoma) cells. d-nb.info These findings underscore the potential of the furan-thiazole scaffold in the design of novel cytotoxic agents for cancer therapy. globalresearchonline.netnih.gov

Table 4: Cytotoxicity of Furan-Thiazole and Related Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | Activity Measurement | Result (IC50) | Source |

|---|---|---|---|---|

| 5a (thiazole–amino acid hybrid) | A549 (Lung) | IC50 | 8.02 µM | nih.gov |

| 5a (thiazole–amino acid hybrid) | HeLa (Cervical) | IC50 | 6.51 µM | nih.gov |

| 5a (thiazole–amino acid hybrid) | MCF-7 (Breast) | IC50 | 6.84 µM | nih.gov |

| 5f (thiazole–valine hybrid) | A549, HeLa, MCF-7 | IC50 | Better than 5-FU | nih.gov |

| 5o (thiazole–valine hybrid) | A549, HeLa, MCF-7 | IC50 | Better than 5-FU | nih.gov |

| 7g (pyrazolyl-chalcone) | A549 (Lung) | IC50 | 27.7 µg/mL | d-nb.info |

| 7g (pyrazolyl-chalcone) | HepG2 (Liver) | IC50 | 26.6 µg/mL | d-nb.info |

Inhibition of Specific Target Proteins (e.g., KPNB1, CDK2, Importin Pathway)

Derivatives of the aminothiazole scaffold have been identified as potent inhibitors of several proteins crucial to cell signaling and proliferation, including those involved in the nuclear import pathway and cell cycle regulation.

Karyopherin Subunit Beta-1 (KPNB1) and the Importin Pathway: Research has identified Karyopherin Subunit Beta-1 (KPNB1), also known as importin β1, as a key cellular target for certain aminothiazole derivatives. One such compound, (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide, which incorporates both the aminothiazole and a furan ring, has demonstrated strong anticancer activity by directly targeting KPNB1. nih.govnih.gov This protein is a crucial component of the classical nuclear import pathway, responsible for transporting molecules into the nucleus.

A competitive binding assay using a fluorescein-labeled version of the derivative showed a high binding affinity for KPNB1, with a dissociation constant (Kd) of approximately 20 nM. nih.govnih.gov Further investigation through western blotting confirmed that the compound inhibits the importin pathway. nih.govnih.gov The overexpression of KPNB1 in various cancer cells highlights its potential as a therapeutic target, making these derivatives promising leads for the development of novel anticancer agents. nih.gov

Cyclin-Dependent Kinases (CDKs): Cyclin-dependent kinases are critical regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy. While specific data on this compound derivatives is limited, the broader class of substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines has been shown to be a highly active inhibitor of CDK9. semanticscholar.org For example, one of the most selective compounds from a studied series inhibited CDK9 with an IC50 value of 7 nM and displayed over 80-fold selectivity against CDK2. semanticscholar.org X-ray crystallography has provided insights into the binding modes of these thiazole derivatives within the kinase active site, revealing that conformational changes can drive selectivity between different CDKs like CDK9 and CDK2. semanticscholar.orgcardiff.ac.uk

Aurora Kinases: Aurora kinases are another family of proteins that play a vital role in mitosis. Inhibition of these enzymes is a key area of anticancer research. Studies have reported that aminothiazole derivatives can act as potent inhibitors of Aurora kinases A and B. nih.gov

Anti-Inflammatory Activity Assessments

The anti-inflammatory potential of thiazole derivatives has been evaluated through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases.

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. The inhibition of COX-1 and COX-2 is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). Various thiazole derivatives have been synthesized and tested for their COX inhibitory activity.

Studies on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, which share a similar 2-aminothiazole core, have shown them to be very dominant and significant inhibitors of COX-2. frontiersin.org The IC50 values for COX-2 inhibition in this series ranged from 0.76 to 9.01 μM. frontiersin.org Certain compounds within this class demonstrated high selectivity for COX-2 over COX-1, a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs. frontiersin.org Another study on 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives also reported significant COX-2 inhibitory effects. nih.gov

| Compound Class | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (e.g., 5e) | COX-2 | 0.76 | frontiersin.org |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (e.g., 5d) | COX-2 | 0.83 | frontiersin.org |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (e.g., 5b) | COX-2 | 0.93 | frontiersin.org |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (e.g., 5g) | COX-1 | 25.81 | frontiersin.org |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives (e.g., 5f) | COX-1 | 34.09 | frontiersin.org |

Beyond direct COX inhibition, the anti-inflammatory effects of related heterocyclic compounds can be mediated through other pathways. Prostaglandin E2 (PGE2) is a key mediator in inflammatory processes, and its biosynthesis is a target for anti-inflammatory drugs. nih.govnih.gov While not thiazoles, novel 2-aminoacyl-1,3,4-thiadiazole derivatives have been identified as potent inhibitors of PGE2 biosynthesis, with some compounds showing IC50 values in the nanomolar range. nih.gov These compounds were also found to interfere with leukotriene biosynthesis, another important inflammatory pathway. nih.gov This suggests that furan-thiazole compounds could potentially modulate these pathways, though specific research is needed.

Antioxidant Activity Investigations

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in various pathological conditions. The ability of chemical compounds to scavenge free radicals is a key measure of their antioxidant potential.

Derivatives of 2-aminothiazole have been systematically evaluated for their antioxidant properties using a variety of standard assays. A study on a series of 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives tested their ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide, hydroxyl, and superoxide (B77818) radicals. nih.gov

The results indicated that several of these thiazole derivatives possess significant radical scavenging potential, with their efficacy often linked to the nature of the substituents on the aromatic rings. nih.gov For example, compounds with electron-donating groups, such as methoxy (B1213986) and hydroxyl groups, showed enhanced activity. nih.gov In the nitric oxide scavenging assay, some derivatives showed IC50 values as low as 15.8 μg/mL, comparable to the standard antioxidant ascorbic acid. nih.gov Similarly, in the superoxide radical scavenging assay, IC50 values ranged from 17.2 to 48.6 μg/mL. nih.gov Another study on 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, some of which contained furan moieties, also confirmed their antioxidant capabilities. nih.gov

| Assay | Compound | IC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Compound 6a | 15.2 | nih.gov |

| DPPH Radical Scavenging | Compound 6e | 16.5 | nih.gov |

| Nitric Oxide Scavenging | Compound 6a | 15.8 | nih.gov |

| Nitric Oxide Scavenging | Compound 6e | 17.1 | nih.gov |

| Hydroxyl Radical Scavenging | Compound 6a | 16.3 | nih.gov |

| Hydroxyl Radical Scavenging | Compound 6e | 17.5 | nih.gov |

| Superoxide Radical Scavenging | Compound 6a | 17.2 | nih.gov |

| Superoxide Radical Scavenging | Compound 6e | 18.4 | nih.gov |

Enzyme Inhibition Studies (Other than Cyclooxygenase)

The therapeutic potential of this compound derivatives extends to the inhibition of other enzyme systems beyond those directly involved in inflammation.

Monoamine Oxidase (MAO) Inhibition: A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, including compounds with furan substituents, were assessed for their inhibitory effects on human monoamine oxidase (hMAO) A and B isoforms. nih.gov The study found that the hydrazothiazole nucleus was a key feature for achieving selective and reversible inhibition of hMAO-B, an enzyme implicated in neurodegenerative disorders like Parkinson's disease. nih.gov

Other Kinases: As mentioned previously, aminothiazole derivatives have shown potent inhibitory activity against protein kinases such as Aurora kinases and Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle control and are significant targets in oncology. semanticscholar.orgnih.gov

Alkaline Phosphatase Inhibition

Alkaline phosphatases (APs) are a group of enzymes that are crucial in various physiological processes, and their inhibition has been a target for therapeutic intervention in several diseases. Derivatives of the thiazole scaffold have demonstrated significant potential as inhibitors of these enzymes.

One study on thiazole-(5-aryl)oxadiazole hybrids linked with a propanamide unit showed substantial inhibitory activity against alkaline phosphatase. All tested compounds in this series exhibited much lower IC50 values than the standard inhibitor, KH2PO4 (IC50 value of 5.242 ± 0.473 μM), indicating potent inhibition. nih.gov Similarly, a series of thiazol-2-ylidene-benzamide derivatives were evaluated for their inhibitory potential against AP isozymes. researchgate.net Among these, 2''-chloro-N-(3-(4'-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide (B126) was identified as a particularly potent and selective inhibitor of human tissue non-specific alkaline phosphatase (h-TNAP), with an IC50 value of 0.079 ± 0.002 μM. researchgate.net

Further research into pyrazolo-oxothiazolidine derivatives also revealed potent alkaline phosphatase inhibitory activity. One compound from this series demonstrated an IC50 value of 0.045 ± 0.004 μM, which was noted as being 116 times more active than the monopotassium phosphate (B84403) standard. mdpi.com Kinetic studies suggested that this compound acts as a non-competitive inhibitor. mdpi.com Additionally, novel quinolinyl-iminothiazolines have been identified as significant alkaline phosphatase inhibitors, with most compounds in the studied series showing better activity than the standard. nih.gov

Table 1: Alkaline Phosphatase Inhibition by Thiazole Derivatives

| Compound Class | Specific Derivative | IC50 (μM) | Standard (KH2PO4) IC50 (μM) |

|---|---|---|---|

| Thiazol-2-ylidene-benzamides | 2''-chloro-N-(3-(4'-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide | 0.079 ± 0.002 | Not specified in study |

| Pyrazolo-oxothiazolidines | Compound 7g | 0.045 ± 0.004 | 5.242 ± 0.472 |

| Thiazole-(5-aryl)oxadiazole hybrids | General finding | Significantly lower than standard | 5.242 ± 0.473 |

This table is interactive and allows for sorting of the data.

Inhibition of Specific Receptor Proteins (e.g., PPARγ)

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a key regulator of adipogenesis, glucose metabolism, and inflammation, making it an important target for antidiabetic drugs. Thiazole-containing compounds have been a cornerstone of PPARγ agonist discovery, with drugs like pioglitazone (B448) and rosiglitazone (B1679542) being well-known examples. rasayanjournal.co.in

Research into novel 5-furyl-1,3,4-thiadiazol-2-imine derivatives, which are structurally related to this compound, included molecular docking studies to predict their interaction with PPARγ. researchgate.net These in silico analyses showed that certain derivatives achieved high docking scores, indicating a strong potential for binding to the receptor. researchgate.net Specifically, compounds designated as SA07 and SA04 in the study showed the maximum docking scores, suggesting a favorable interaction with the PPARγ binding site. researchgate.net

In another study, in silico analysis of certain thiazole fused pyridine derivatives revealed that specific compounds had high binding affinities with the human PPAR-gamma protein complex, comparable to the marketed drug rosiglitazone. rjptonline.org Molecular docking of different thiazolidinedione derivatives has also been performed against PPAR-γ to evaluate their regulatory action. nih.gov These findings underscore the continued interest in the thiazole scaffold as a source of new PPARγ modulators. rasayanjournal.co.inrjptonline.org

Exploration of Other Relevant In Vitro Biological Activities (e.g., Antidiabetic, Anticonvulsant)

Beyond specific enzyme and receptor inhibition, derivatives of this compound have been investigated for broader biological activities, notably as antidiabetic and anticonvulsant agents. rjptonline.orgnih.gov

Antidiabetic Activity:

The in vitro antidiabetic potential of these compounds is often assessed through their ability to inhibit enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. A series of 5-furyl-1,3,4-thiadiazol-2-imine derivatives underwent in vitro screening for α-amylase inhibition. researchgate.net Significant percentage inhibition was reported for several compounds in this series when compared to the standard drug, acarbose (B1664774). researchgate.net

Another study focusing on novel substituted pyrazole (B372694) derivatives incorporating indole (B1671886) and thiazole moieties evaluated their potency against both α-amylase and α-glucosidase. rjptonline.org One compound, 2-(5-(1H-indol-3-yl)-3-phenyl-1H-pyrazol-1-yl)-4-(4-bromophenyl) thiazole, demonstrated the most potent activity with an IC50 value of 171.8 µg/mL against these enzymes. rjptonline.org Furthermore, research on fluorophenyl-based thiazoles identified a highly potent candidate against α-amylase, compound 3h, with an IC50 of 5.14 ± 0.03 μM, which was more potent than the acarbose standard (IC50 = 5.55 ± 0.06 μM). nih.gov

Table 2: In Vitro Antidiabetic Activity of Thiazole Derivatives

| Compound Class | Assay | Potent Derivative | IC50 Value | Standard | Standard IC50 Value |

|---|---|---|---|---|---|

| Pyrazole derivatives with indole and thiazole | α-amylase & α-glucosidase inhibition | 2-(5-(1H-indol-3-yl)-3-phenyl-1H-pyrazol-1-yl)-4-(4-bromophenyl) thiazole | 171.8 µg/mL | Acarbose | Not specified in study |

| Fluorophenyl-based thiazoles | α-amylase inhibition | Compound 3h | 5.14 ± 0.03 μM | Acarbose | 5.55 ± 0.06 μM |

This table is interactive and allows for sorting of the data.

Anticonvulsant Activity:

The thiazole ring is a component of various compounds investigated for anticonvulsant properties. nih.gov Screening for such activity often involves models like the pentylenetetrazole (PTZ)-induced seizure test. A study on new 5-ene-4-thiazolidinones, which are related thiazole structures, performed preliminary screening for anticonvulsant activity using the PTZ model and identified active derivatives. nuph.edu.uaresearchgate.net

Similarly, a screening study of other thiazolidinone derivatives for anticonvulsant effects used both the pentylenetetrazole and maximal electroshock seizure models. zsmu.edu.ua This research identified 5-[(Z)-(4-nitrobenzylidene)]-2-(thiazol-2-ylimino)-4-thiazolidinone as a lead compound with significant anticonvulsant properties. zsmu.edu.ua The presence of both furan and thiazole moieties in a single scaffold is a known strategy in the development of compounds with potential anticonvulsant activity. nih.gov

Structure Activity Relationship Sar Studies of 5 Furan 3 Yl Thiazol 2 Amine Derivatives

Impact of Substitutions on the 2-Amino Group on Bioactivity

The 2-amino group on the thiazole (B1198619) ring is a primary site for chemical modification, serving as a key hydrogen bond donor and a handle for introducing various substituents. Alterations at this position have been shown to significantly influence the biological profile of the resulting derivatives.

Common modifications include acylation, benzoylation, and the formation of Schiff bases. nih.gov For instance, the reaction of the 2-amino group with various acyl or aroyl chlorides leads to the formation of amide derivatives. The nature of the substituent on these acyl or aroyl groups can fine-tune the molecule's lipophilicity and electronic properties, thereby affecting its interaction with biological targets. nih.gov

Another significant modification is the condensation of the 2-amino group with different aldehydes to form Schiff bases (imines). The resulting N-substituted derivatives have demonstrated a wide range of biological effects, particularly antimicrobial activities. SAR studies have indicated that the electronic nature of the substituents on the aromatic ring of the aldehyde is critical. Derivatives bearing electron-withdrawing groups, such as fluoro or nitro moieties, on the phenyl ring of the Schiff base often exhibit enhanced antibacterial and antifungal properties. nih.gov The condensation of 2-aminothiazoles with trimethoxybenzaldehyde, for example, has produced Schiff bases where electron-withdrawing groups on an associated phenyl ring led to maximum inhibition in both antibacterial and antifungal assays. nih.gov

| R Group (Substituent at 2-amino position) | Modification Type | Observed Bioactivity Trend | Reference(s) |

| -H | Unsubstituted | Baseline activity | N/A |

| -COCH₃ | Acetylation (Amide) | Modulated activity, often used as a synthetic intermediate | nih.gov |

| -COC₆H₅ | Benzoylation (Amide) | Modulated activity | nih.gov |

| -CH=C₆H₄-X | Schiff Base | Activity dependent on substituent 'X'. Electron-withdrawing groups (e.g., -F, -NO₂) often enhance antimicrobial activity. | nih.gov |

| Fused Thiazolidinone Ring | Cyclization | Creation of new heterocyclic systems with distinct biological profiles. | nih.gov |

Influence of Structural Modifications on the Furan (B31954) Ring (e.g., Furan-2-yl vs. Furan-3-yl, Substituent Effects)

Substitutions on the furan ring itself, typically at its 2- and 5-positions, are crucial for modulating bioactivity. orientjchem.org Research on various furan-containing compounds has shown that introducing electron-withdrawing groups, such as a nitro (-NO₂) group, can significantly enhance antibacterial and anticancer activities. orientjchem.org For example, in a series of 5-(nitroheteroaryl)-1,3,4-thiadiazoles, the 5-(5-nitrofuran-2-yl) derivatives were found to be potent antileishmanial agents. nih.gov Similarly, furan-thiazole hydrazone scaffolds featuring a 5-nitrofuran-2-yl group have demonstrated promising antitubercular and antibacterial properties. rsc.org

Furthermore, the furan ring can act as a mimic of a phenyl ring but provides a different balance between hydrophilicity and lipophilicity, which is a useful property in drug optimization. orientjchem.org Studies on 3-(5-arylfuran-2-yl)acrylonitrile derivatives have shown that substitutions on the furan ring influence anticancer activity, with some compounds showing moderate action against breast cancer cell lines. researchgate.net

| Furan Ring Modification | Position of Modification | Effect on Bioactivity | Reference(s) |

| Isomeric Attachment (Furan-3-yl vs. Furan-2-yl) | Thiazole C5 | Alters molecular geometry and potential receptor interactions. Furan-2-yl is more commonly studied. | researchgate.netresearchgate.net |

| Nitro (-NO₂) Group | Furan C5 | Generally enhances antibacterial, antileishmanial, and antitubercular activity. | orientjchem.orgnih.govrsc.org |

| Aryl Substitution | Furan C5 | Can modulate anticancer activity depending on the nature of the aryl group. | researchgate.netgrowingscience.com |

Effects of Substitutions at Other Positions of the Thiazole Ring (e.g., 4-position)

The C4 position of the thiazole ring is another key location for structural modification that significantly impacts biological activity. Introducing substituents at this position can alter the molecule's shape, size, and electronic distribution, influencing its ability to bind to target sites.

Aryl groups are common substituents at the C4-position. The nature and substitution pattern of this aryl ring can be pivotal. For example, the presence of a halogen, such as chlorine, on the phenyl ring at C4 can be beneficial for cytotoxic activity against cancer cell lines. nih.gov In a study of various 2,4-disubstituted thiazole derivatives, it was found that the presence of electron-withdrawing groups (like -NO₂) or electron-donating groups (-OCH₃) in the para position of the C4-phenyl ring was advantageous for antimicrobial activity. nih.gov

The synthesis of N-(5-(arylcarbonyl)thiazol-2-yl)amides and their thiophene (B33073) bioisosteres as RORγt inhibitors highlighted the importance of substituents on the thiazole ring. SAR studies showed that increasing the size of the substituent at the C4 position (from H to methyl, ethyl, isopropyl, and larger groups) improved the compound's potency. researchgate.net

| Substituent at Thiazole C4 | General Effect on Bioactivity | Example Activity | Reference(s) |

| Phenyl | Provides a scaffold for further substitution. | Antimicrobial, Anticancer | nih.govnih.gov |

| 4-Chlorophenyl | Electron-withdrawing group often enhances potency. | Cytotoxicity | nih.gov |

| 4-Nitrophenyl | Strong electron-withdrawing group. | Antimicrobial | nih.gov |

| 4-Methoxyphenyl | Electron-donating group. | Antimicrobial | nih.gov |

| Alkyl groups (e.g., -CH₃) | Modifies steric and electronic properties. | RORγt inhibition | researchgate.net |

Role of Linker Moieties and Hybrid Systems in Modulating Biological Effects

The strategy of molecular hybridization, which involves covalently linking two or more pharmacophoric units through a linker, is a powerful approach in drug discovery to create novel compounds with enhanced or synergistic biological activities. nih.gov The 5-(furan-3-yl)thiazol-2-amine core can serve as an excellent anchor for creating such hybrid molecules.

The nature of the linker and the attached bioactive moiety are both critical for the final biological effect. For instance, pyridazinone-thiazole hybrids connected via an amide linker (-NH-CO-CH₂-) have been synthesized and evaluated for anticonvulsant activity. SAR studies of these hybrids revealed that electron-withdrawing groups (e.g., Cl, Br, F) on a phenyl ring attached to the pyridazinone core resulted in higher seizure protection. mdpi.com

In another example, furan-linked pyrazoline-thiazole derivatives were synthesized and showed significant antimicrobial activity. One such compound, 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole, was particularly potent against several bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. acs.org This highlights how combining the furan-thiazole scaffold with other heterocyclic systems like pyrazoline can lead to potent therapeutic agents. The linker, in this case, is the direct bond between the pyrazoline and thiazole nitrogen atoms, creating a rigid and defined spatial arrangement of the pharmacophores.

Identification of Key Pharmacophoric Features for Specific Biological Activities

Based on SAR studies of this compound and related analogs, several key pharmacophoric features essential for various biological activities can be identified. A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.

Key features for this class of compounds include:

The Thiazole Ring: This central scaffold is a privileged structure in medicinal chemistry. acs.org Its nitrogen and sulfur atoms can participate in crucial interactions with biological targets.

The 2-Amino Group: This group (or its substituted forms like amides or imines) often acts as a key hydrogen bond donor or acceptor, anchoring the molecule in the active site of a target protein.

Substituents at Thiazole C4: An aromatic ring at this position is often crucial. Halogen substitutions (e.g., -Cl) on this phenyl ring frequently enhance cytotoxic and anticonvulsant activities. nih.govmdpi.com

Hybridization: Linking the core scaffold to other bioactive moieties (e.g., pyrazoline, pyridazinone) via appropriate linkers is a key strategy for enhancing potency and modulating the pharmacological profile. mdpi.comacs.org

These features collectively define the interaction potential of the molecule, and optimizing their spatial arrangement and electronic properties is the primary goal of SAR-guided drug design.

Correlation Between Computational Predictions and Experimental SAR Data

Computational methods, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and Density Functional Theory (DFT), are invaluable tools for understanding and predicting the SAR of bioactive molecules. These in silico approaches provide insights into molecular interactions at the atomic level, helping to rationalize experimental findings and guide the design of more potent derivatives.

Molecular docking studies have been used to predict the binding modes of furan-thiazole derivatives within the active sites of various enzymes. For example, docking simulations of furan-thiazole hybrids into the active site of E. coli DNA gyrase B have helped to explain their antibacterial activity by identifying key hydrogen bonding and π-cation interactions. nih.govmdpi.com Similarly, docking has been used to model the interaction of 4-(furan-2-yl)thiazol-2-amine derivatives with cyclooxygenase (COX) enzymes, providing a rationale for their potential anti-inflammatory effects. researchgate.netekb.eg

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For 2-aminothiazole (B372263) sulfonamide derivatives, QSAR models have been successfully constructed to predict antioxidant activity, which can then be used to guide the design of new compounds with improved properties. excli.de

DFT calculations are employed to determine the electronic properties of molecules, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These parameters correlate with the molecule's reactivity and can help explain the observed SAR trends. ekb.eg The successful correlation between these computational predictions and experimentally observed biological activities validates the proposed binding modes and SAR hypotheses, accelerating the drug discovery process. nih.govresearchgate.net

Future Perspectives and Advanced Research Directions

Development of Novel Synthetic Pathways for Enhanced Structural Diversity

The advancement of synthetic methodologies is paramount for generating a diverse library of analogues based on the 5-(Furan-3-yl)thiazol-2-amine core. While classical methods like the Hantzsch synthesis provide a foundational approach, future efforts will likely focus on more efficient, versatile, and environmentally benign strategies. bepls.com Techniques such as microwave-assisted synthesis and multi-component reactions are being explored to accelerate the synthesis of thiazole (B1198619) derivatives, offering advantages like reduced reaction times and higher yields. bepls.com

Future synthetic explorations will aim to modify the core structure at multiple positions. This includes substituting various groups on the furan (B31954) ring, altering the substitution pattern on the thiazole ring, and functionalizing the 2-amino group. nih.govmdpi.commdpi.com Such modifications allow for a systematic investigation of the structure-activity relationship (SAR), enabling the fine-tuning of the compound's biological properties. The development of regioselective reactions will be crucial for precise control over the molecular architecture, leading to novel compounds with potentially enhanced potency and selectivity. nih.gov

Table 1: Comparison of Synthetic Approaches for Thiazole Derivatives

| Synthetic Strategy | Description | Advantages | Potential Application for Structural Diversity |

|---|---|---|---|

| Hantzsch Thiazole Synthesis | Condensation of α-haloketones with a thioamide-containing compound like thiourea (B124793). | Well-established, reliable for basic scaffolds. | Variation of α-haloketones and thiourea derivatives to create diverse substitution patterns. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions rapidly and efficiently. bepls.com | Drastically reduced reaction times, often higher yields, greener approach. bepls.com | High-throughput synthesis of an analogue library by accelerating various condensation and cyclization reactions. |

| Multi-Component Reactions (MCRs) | Three or more reactants combine in a single pot to form the final product. | High atom economy, operational simplicity, rapid generation of molecular complexity. | Efficiently assemble diverse furan, thiazole, and amine building blocks into novel, complex structures in a single step. |

| Suzuki and Other Cross-Coupling Reactions | Transition-metal-catalyzed reactions to form carbon-carbon or carbon-heteroatom bonds. | High functional group tolerance, allows for precise installation of aryl or alkyl groups. | Introduction of diverse aryl or heterocyclic moieties at specific positions of the furan or thiazole rings. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and optimization of derivatives of this compound. By constructing Quantitative Structure-Activity Relationship (QSAR) models, researchers can predict the biological activity of novel, yet-to-be-synthesized compounds. nih.gov These models are trained on datasets of existing thiazole derivatives and their known activities, allowing algorithms to identify key molecular descriptors that correlate with efficacy. nih.govresearchgate.net

Generative AI models can propose entirely new molecular structures based on the this compound scaffold, optimized for desired properties such as high binding affinity for a specific target and favorable pharmacokinetic profiles. This in-silico approach significantly reduces the time and cost associated with traditional trial-and-error synthesis and screening, enabling a more focused and efficient drug discovery process. nih.gov

Table 2: Role of AI/ML in the Development of this compound Derivatives

| Application Area | AI/ML Technique | Objective |

|---|---|---|